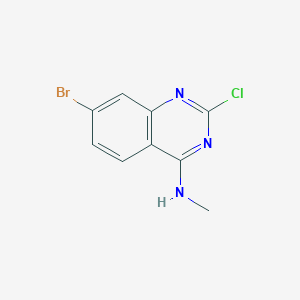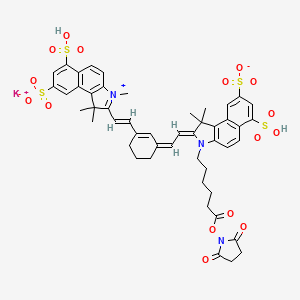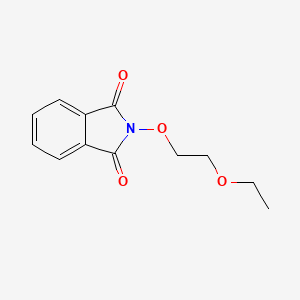
(1R,2S)-2-Allyl-1-methylcyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-Allyl-1-methylcyclopentanol is a chiral alcohol with a cyclopentane ring substituted with an allyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Allyl-1-methylcyclopentanol typically involves the following steps:
Starting Material: The synthesis often begins with a cyclopentane derivative.
Allylation: Introduction of the allyl group can be achieved through allylation reactions using reagents such as allyl bromide in the presence of a base.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or similar reagents.
Reduction: The final step involves the reduction of the intermediate to obtain the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, such as alkanes or alkenes, using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the allyl or methyl positions, leading to the formation of various substituted cyclopentanol derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Allyl bromide in the presence of a base, methyl iodide in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alkenes.
Substitution: Substituted cyclopentanol derivatives.
Scientific Research Applications
Chemistry: (1R,2S)-2-Allyl-1-methylcyclopentanol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions and stereoselectivity.
Medicine: Potential applications in medicinal chemistry include the development of chiral drugs and pharmaceuticals. Its derivatives may exhibit biological activity and therapeutic potential.
Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Allyl-1-methylcyclopentanol depends on its specific application. In enzymatic reactions, the compound may interact with active sites of enzymes, leading to stereoselective transformations. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid
- (1R,2S)-2-Isopropyl-5-methylcyclohexanol
Comparison: (1R,2S)-2-Allyl-1-methylcyclopentanol is unique due to its specific substitution pattern and stereochemistry
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(1R,2S)-1-methyl-2-prop-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-8-6-4-7-9(8,2)10/h3,8,10H,1,4-7H2,2H3/t8-,9-/m1/s1 |
InChI Key |
LZHVTIHKEXVSPI-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@H]1CC=C)O |
Canonical SMILES |
CC1(CCCC1CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


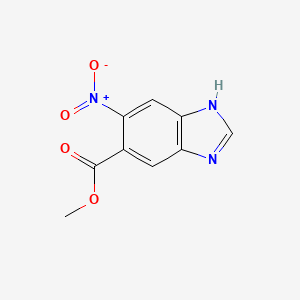
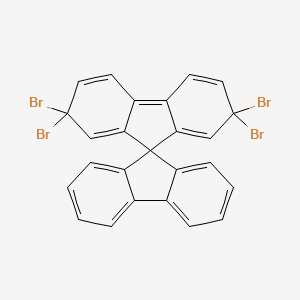
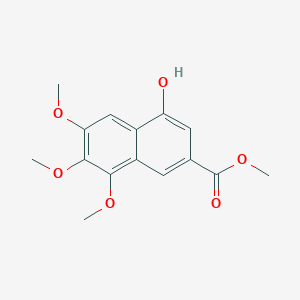
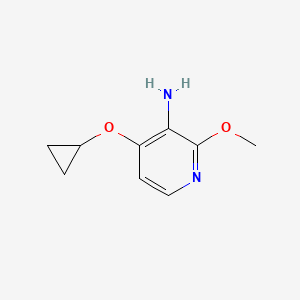
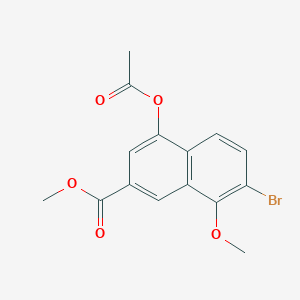

![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)
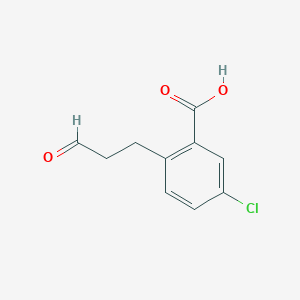
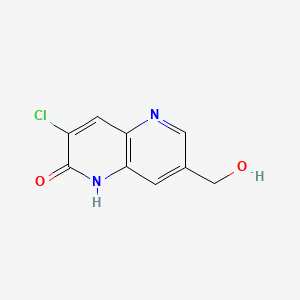
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)
